(S)-2-(3-(Fluoromethyl)azetidin-1-yl)propan-1-ol
Description
Properties
Molecular Formula |
C7H14FNO |
|---|---|
Molecular Weight |
147.19 g/mol |
IUPAC Name |
(2S)-2-[3-(fluoromethyl)azetidin-1-yl]propan-1-ol |
InChI |
InChI=1S/C7H14FNO/c1-6(5-10)9-3-7(2-8)4-9/h6-7,10H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
CRVDRPCXWIGXFD-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CO)N1CC(C1)CF |
Canonical SMILES |
CC(CO)N1CC(C1)CF |
Origin of Product |
United States |
Preparation Methods
Overview of Synthesis
The synthesis of (S)-2-(3-(Fluoromethyl)azetidin-1-yl)propan-1-ol typically involves:
- Formation of the azetidine ring : This step often starts with protected azetidine derivatives.
- Introduction of the fluoromethyl group : Selective fluorination is performed using reagents like tetrabutylammonium fluoride or similar fluorinating agents.
- Deprotection and functionalization : Final steps involve deprotection of intermediates to yield the target compound in its desired stereochemical form.
Stepwise Synthesis Routes
Starting Materials and Precursors
The synthesis begins with commercially available starting materials such as:
- t-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- Fluorinating agents like tetrabutylammonium fluoride
- Protecting groups like tetrahydropyran (THP) for hydroxyl functionalities
Key Steps in Synthesis
Step 1: Azetidine Ring Formation
The azetidine ring can be synthesized by:
- Mesylation of precursors like (R)-(−)-1,3-butanediol to form bis-mesylated intermediates.
- Reaction with benzylamine to produce azetidine derivatives with high enantiomeric purity (>95% ee).
Step 2: Fluorination
Selective introduction of the fluoromethyl group is achieved by:
- Refluxing with tetrabutylammonium fluoride or similar reagents under controlled conditions.
- This step ensures precise placement of the fluorine atom on the methyl group attached to the azetidine ring.
Step 3: Deprotection
Deprotection of intermediates is performed using:
- Acidic conditions (e.g., 4 M HCl or trifluoroacetic acid).
- Hydrogenolysis for benzyl-protected groups when applicable.
Step 4: Functionalization
The final step involves coupling reactions or hydroxylation to introduce the hydroxymethyl group at the desired position, yielding the target compound.
Reaction Scheme Example
General Reaction Scheme
| Step | Reactants | Reagents/Conditions | Products |
|---|---|---|---|
| 1 | t-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Tetrabutylammonium fluoride, reflux | Fluorinated azetidine derivative |
| 2 | Fluorinated intermediate | Acidic deprotection (HCl or TFA) | Deprotected intermediate |
| 3 | Deprotected intermediate | Hydroxylation reagents | This compound |
Optimization Strategies
Yield Improvement
Recrystallization techniques can enhance enantiomeric purity and yield. For instance:
Challenges and Solutions
Challenges
- Achieving high stereoselectivity during ring formation.
- Controlling regioselectivity during fluorination.
Solutions
- Employing chiral auxiliaries or catalysts during synthesis.
- Using advanced fluorinating agents that provide better control over reaction pathways.
Data Table: Key Reagents and Conditions
| Reagent/Intermediate | Purpose | Conditions |
|---|---|---|
| t-butyl 3-(hydroxymethyl)azetidine | Azetidine precursor | Room temperature reaction |
| Tetrabutylammonium fluoride | Fluorination | Reflux |
| Trifluoroacetic acid | Deprotection | Mild acidic conditions |
| Ethanol/methanol | Solvent for recrystallization | Low temperature |
Chemical Reactions Analysis
Reactivity of the Azetidine Ring
The azetidine ring undergoes selective ring-opening and substitution reactions:
-
Nucleophilic ring-opening : Reacts with strong nucleophiles (e.g., NaN₃, KSCN) at the β-carbon, forming 3-substituted azetidines . Steric hindrance from the fluoromethyl group directs regioselectivity toward the less substituted position .
-
Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the N-Boc protecting group without affecting the fluoromethyl substituent .
Table 2: Azetidine Ring Reactivity
Propanol Side-Chain Reactions
The primary alcohol undergoes standard hydroxyl transformations:
-
Etherification : Reaction with alkyl halides (e.g., benzyl bromide) under Mitsunobu conditions (DIAD, PPh₃) to form ethers .
-
Oxidation : Controlled oxidation (MnO₂, CH₂Cl₂) yields the corresponding aldehyde, though overoxidation to carboxylic acids is avoided due to steric protection from the azetidine ring .
Stereochemical Considerations
The (S)-configuration at the propanol chiral center influences reaction outcomes:
-
Diastereoselective coupling : Kinetic resolution during nucleophilic substitutions favors retention of configuration (ΔΔG‡ ≈ 10 kJ/mol) .
-
Chiral stability : No racemization observed under acidic (pH 2–6) or basic (pH 8–10) conditions at RT .
Stability and Handling
Scientific Research Applications
Selective Estrogen Receptor Degraders
One of the notable applications of (S)-2-(3-(Fluoromethyl)azetidin-1-yl)propan-1-ol is in the development of selective estrogen receptor degraders (SERDs). SERDs are a class of drugs used in the treatment of hormone receptor-positive breast cancer. Research has shown that incorporating azetidine derivatives can enhance the efficacy of these compounds by improving their binding affinity and selectivity towards estrogen receptors .
Anticancer Activity
Studies have indicated that compounds containing the azetidine structure can exhibit significant anticancer activity. For instance, this compound has been explored as a part of a synthetic pathway to develop new anticancer agents, demonstrating potential in inhibiting tumor growth through mechanisms involving estrogen receptor modulation .
Cosmetic Applications
The compound's properties also lend themselves to cosmetic formulations. Its ability to enhance skin hydration and improve texture makes it a candidate for inclusion in topical products aimed at moisturizing and anti-aging effects. Studies have demonstrated that formulations incorporating such compounds can significantly improve skin hydration levels compared to standard formulations .
Case Study 1: Drug Development for Breast Cancer
A recent study focused on synthesizing new SERDs utilizing this compound as a key intermediate. The results showed that the new compounds exhibited improved pharmacokinetic profiles and enhanced potency against resistant breast cancer cell lines compared to existing treatments .
Case Study 2: Cosmetic Product Efficacy
In another study, a formulation containing this compound was tested for its moisturizing effects on human skin. The study concluded that the inclusion of this compound resulted in a statistically significant increase in skin hydration after four weeks of application, highlighting its potential as an effective ingredient in cosmetic products .
Mechanism of Action
The mechanism of action of (S)-2-(3-(Fluoromethyl)azetidin-1-yl)propan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The fluoromethyl group enhances its binding affinity and selectivity, while the azetidine ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
(S)-2-Amino-3-phenylpropan-1-ol (CAS 3182-95-4)
- Structure: Features a phenyl group and amino substituent instead of the azetidine-fluoromethyl moiety.
- Key Properties :
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
- Structure : Contains a bulky tolyl group and dimethyl substituents.
- Key Properties :
- Comparison :
- The tolyl group enhances hydrophobicity (higher LogP) compared to the fluoromethyl-azetidine moiety, making it more suitable for fragrance applications.
- Safety profiles differ significantly: The target compound’s fluorinated structure may necessitate distinct toxicity evaluations, unlike the well-documented safety limits for 2,2-Dimethyl-3-(3-tolyl)propan-1-ol in consumer products .
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile
- Structure : A complex TLR7-9 antagonist with fused azetidine and morpholine rings .
- Comparison: Both compounds share azetidine rings, but the target compound’s simplicity (lacking morpholine and quinoline groups) reduces synthetic complexity and molecular weight. The fluoromethyl group in the target compound may enhance blood-brain barrier (BBB) penetration compared to the larger, polar TLR antagonist, which is optimized for systemic action in autoimmune diseases .
Physicochemical and Pharmacokinetic Comparison
| Parameter | (S)-2-(3-(Fluoromethyl)azetidin-1-yl)propan-1-ol | (S)-2-Amino-3-phenylpropan-1-ol | TLR Antagonist (Patent Example) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~163.18 (calculated) | 151.21 | >500 (estimated) |
| LogP (Predicted) | 0.8–1.2 (fluorine effect lowers vs. phenyl group) | 1.08 | 2.5–3.5 (due to aromatic systems) |
| Solubility (mg/mL) | Moderate (similar to azetidine derivatives) | 5.61 | Low (high hydrophobicity) |
| Synthetic Accessibility | Moderate (fluorination challenges) | 1.32 | High (complex heterocycles) |
| Biological Activity | Potential CNS applications | Amino alcohol utility | TLR7-9 antagonism |
Functional and Therapeutic Implications
- Metabolic Stability: The fluoromethyl group in the target compound reduces susceptibility to oxidative metabolism compared to non-fluorinated analogues like (S)-2-Amino-3-phenylpropan-1-ol .
- Target Selectivity: The azetidine ring’s rigidity may improve selectivity for neurological targets over the TLR antagonists’ broader immunomodulatory effects .
- Safety Profiles : Unlike 2,2-Dimethyl-3-(3-tolyl)propan-1-ol, which is restricted in cosmetic applications, the target compound’s safety data remain understudied, necessitating rigorous evaluation for therapeutic use .
Q & A
Basic: What are the standard synthetic routes for (S)-2-(3-(Fluoromethyl)azetidin-1-yl)propan-1-ol, and how is stereochemical integrity maintained?
Answer:
The synthesis typically involves constructing the azetidine ring and introducing the fluoromethyl group. A common approach includes:
- Nitro Reduction : Reduction of intermediates like 3-(fluoromethyl)azetidine precursors using sodium borohydride (NaBH₄) or catalytic hydrogenation (Pd/C, H₂) to form the amine moiety .
- Ring Closure : Metal-mediated cyclization (e.g., palladium-catalyzed C–N coupling) to form the azetidine ring, ensuring regioselectivity .
- Stereochemical Control : Chiral auxiliaries or enantioselective catalysts (e.g., Rh or Pd with chiral ligands) preserve the (S)-configuration during propanol chain formation .
Basic: What spectroscopic methods are recommended for characterizing the stereochemistry of this compound?
Answer:
- ¹H/¹³C NMR : Analyze coupling constants (e.g., vicinal H-F coupling for fluoromethyl group) and chemical shifts to confirm stereochemistry. For example, diastereotopic protons in the azetidine ring show distinct splitting patterns .
- Optical Rotation : Compare specific rotation values with literature to verify enantiopurity .
- Chiral HPLC : Use columns like Chiralpak® IA/IB to separate enantiomers and assess purity .
Advanced: How can catalytic systems be optimized for azetidine ring formation with high yield and stereoselectivity?
Answer:
- Catalyst Screening : Test Pd, Ni, or Rh complexes (e.g., Pd(OAc)₂ with Buchwald-Hartwig ligands) for C–N bond formation efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance metal-ligand coordination, improving regioselectivity .
- Additives : Silver salts (AgOTf) activate substrates via transmetallation, accelerating ring closure .
- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps and adjust catalyst loading .
Advanced: How should researchers resolve conflicting data between computational predictions and experimental conformer stability?
Answer:
- Variable-Temperature NMR : Probe dynamic equilibria between conformers (e.g., chair vs. boat azetidine rings) by observing coalescence temperatures .
- X-ray Crystallography : Resolve absolute configuration and compare with DFT-optimized structures .
- Molecular Dynamics (MD) Simulations : Incorporate solvent effects and entropy to refine computational models .
Basic: What purification strategies are effective for isolating this compound from byproducts?
Answer:
- Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) to exploit solubility differences .
- Distillation : For volatile impurities, employ fractional distillation under reduced pressure .
Advanced: What mechanistic insights explain the stereochemical instability of this compound under acidic conditions?
Answer:
- Epimerization Pathways : Protonation of the azetidine nitrogen leads to ring puckering, enabling racemization via a planar transition state .
- Mitigation Strategies : Use buffered conditions (pH 7–8) or sterically hindered bases (e.g., 2,6-lutidine) to stabilize the chiral center .
- Isotope Labeling : Track H/D exchange at stereogenic centers using D₂O to quantify racemization rates .
Advanced: How can researchers validate the biological activity of this compound derivatives without commercial reference standards?
Answer:
- Enantiomer Synthesis : Prepare both (S) and (R)-isomers via chiral pool synthesis or kinetic resolution to compare bioactivity .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., fluoromethyl to chloromethyl) and assay against target receptors .
- Docking Simulations : Use software like AutoDock to predict binding affinities and guide functional group prioritization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
